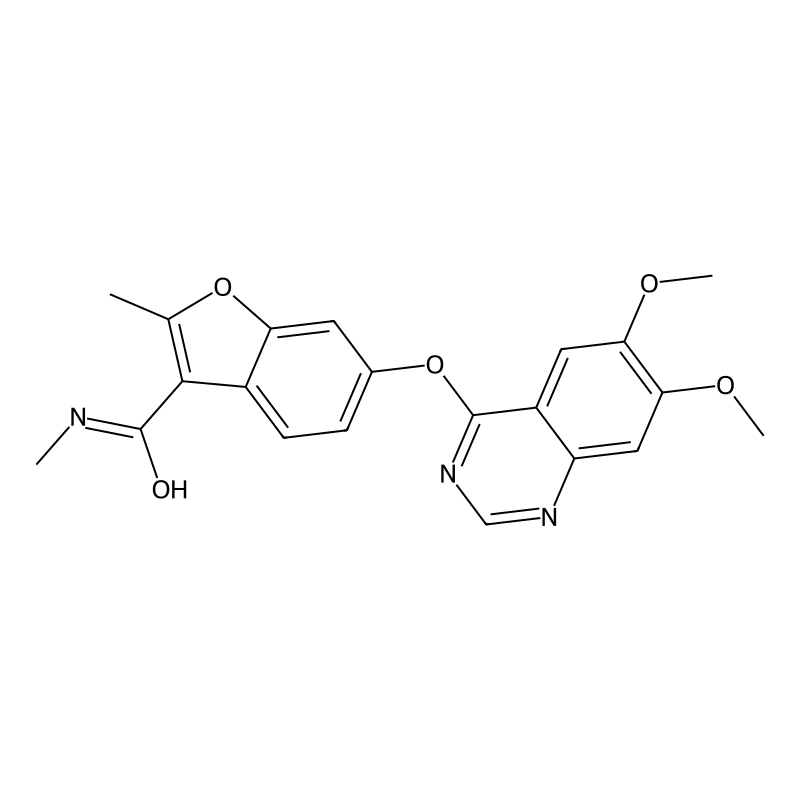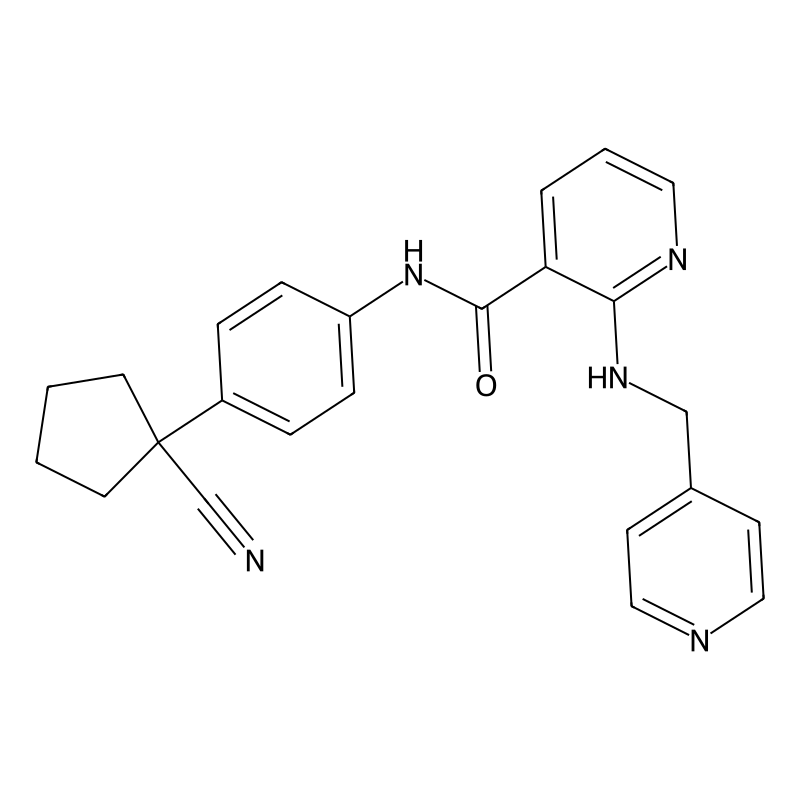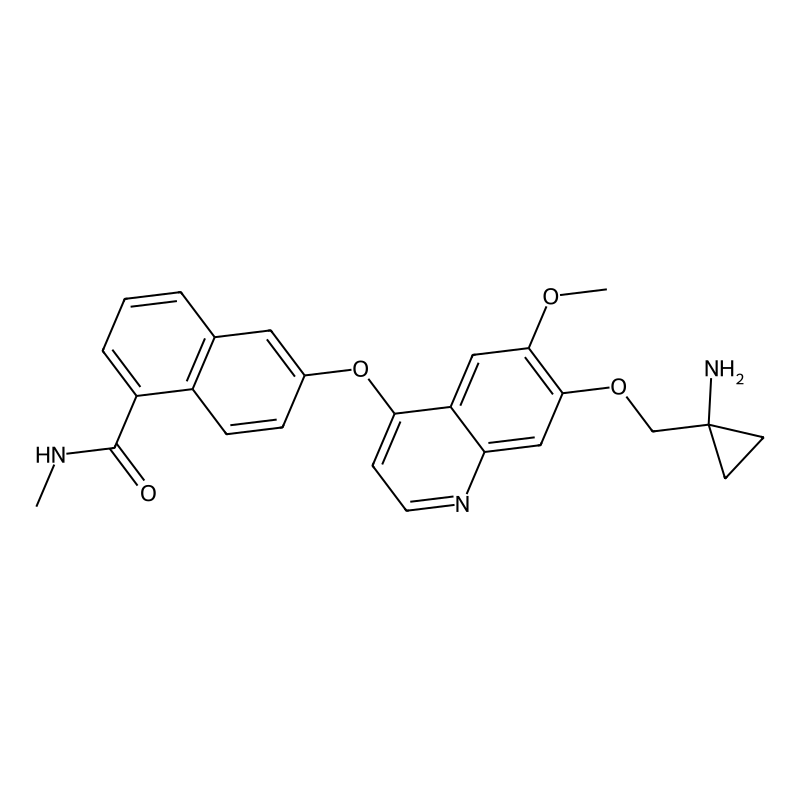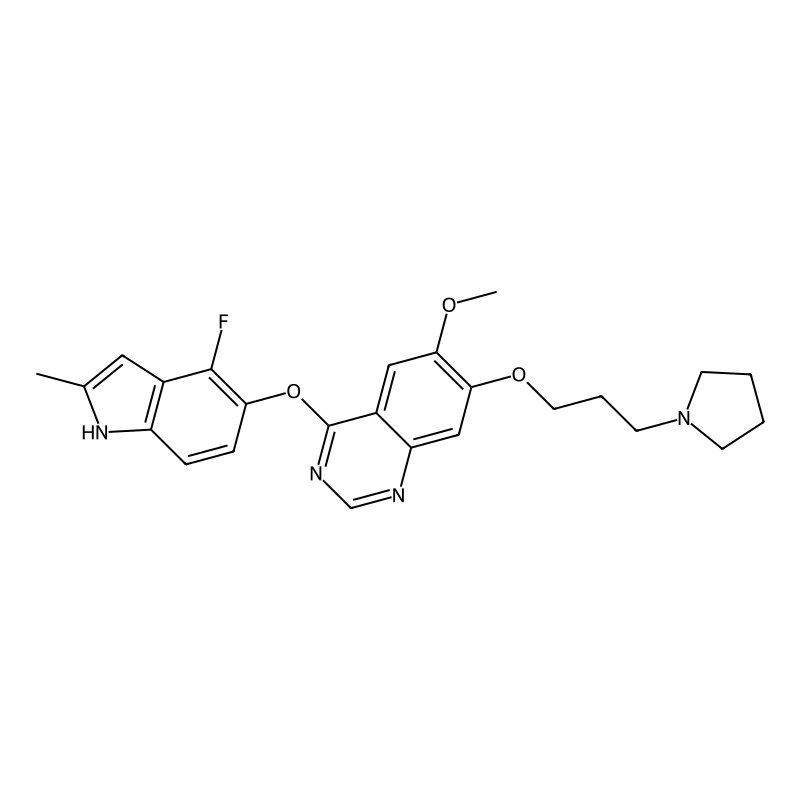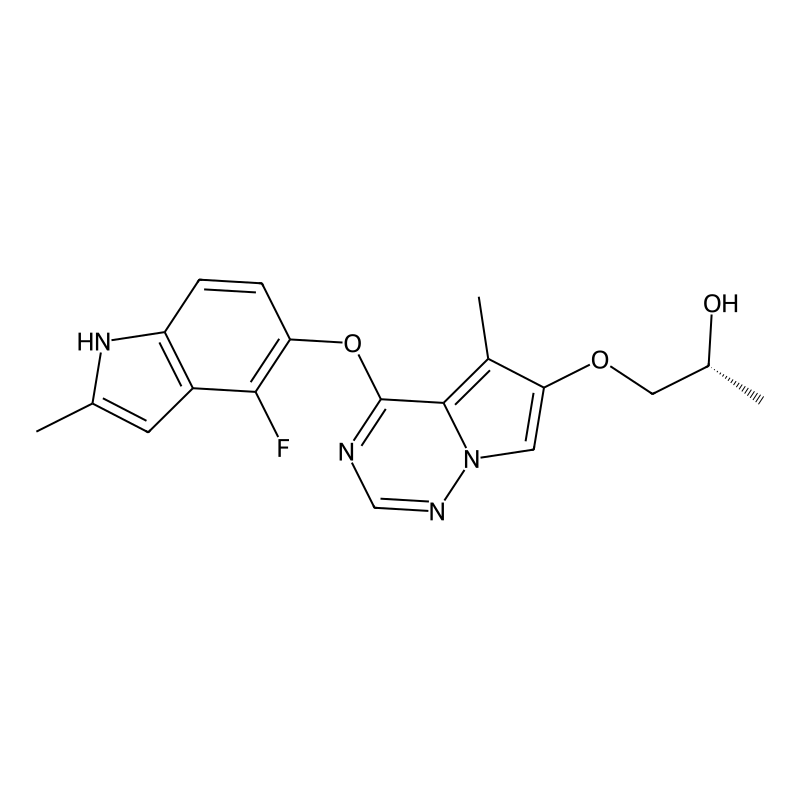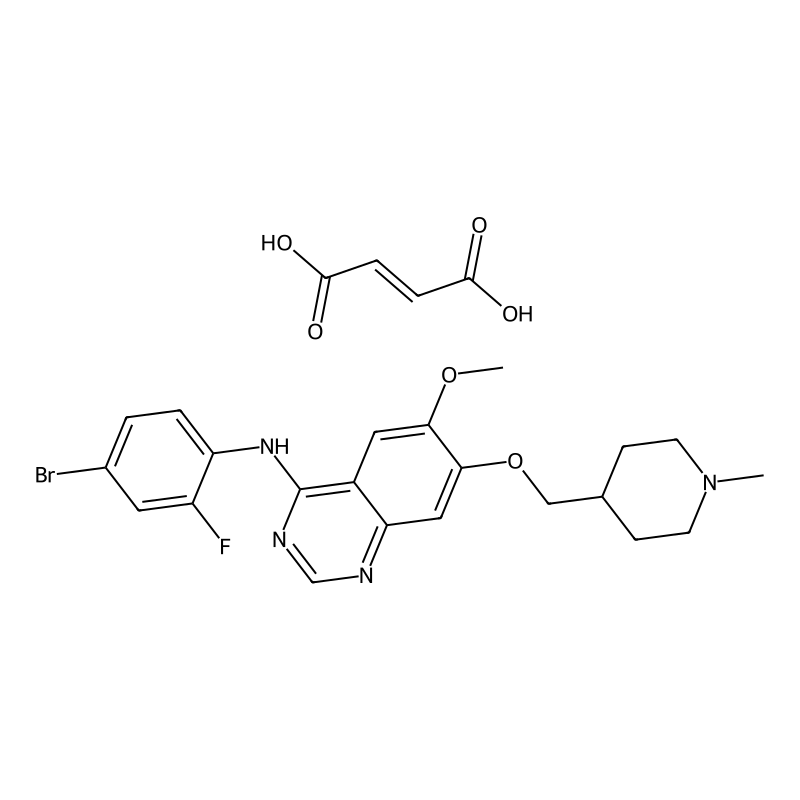Signaling by VEGF
CAS No.:1194506-26-7
Molecular Formula:C21H19N3O5
Molecular Weight:393.4 g/mol
Availability:
In Stock
CAS No.:1218779-75-9
Molecular Formula:C25H27N5O4S
Molecular Weight:493.6 g/mol
Availability:
In Stock
CAS No.:1058137-23-7
Molecular Formula:C26H25N3O4
Molecular Weight:443.5 g/mol
Availability:
In Stock
CAS No.:288383-20-0
Molecular Formula:C25H27FN4O3
Molecular Weight:450.5 g/mol
Availability:
In Stock
CAS No.:649735-46-6
Molecular Formula:C19H19FN4O3
Molecular Weight:370.4 g/mol
Availability:
In Stock
CAS No.:443913-73-3
Molecular Formula:C22H24BrFN4O2
Molecular Weight:475.4 g/mol
Availability:
In Stock
